1-(Oxazinan-2-yl)propan-1-one
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Overview
Description
1-(Oxazinan-2-yl)propan-1-one is a heterocyclic compound featuring a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxazinan-2-yl)propan-1-one can be synthesized through the cyclization of 3-amino-1-propanol with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene. This reaction proceeds via an intermolecular cyclization mechanism, resulting in the formation of six-membered cyclic carbonates . Another method involves the conversion of carbon dioxide into 1,3-oxazinan-2-ones using aminopropanol and alkynol as substrates, catalyzed by a three-dimensional copper-organic framework .
Industrial Production Methods: The industrial production of this compound typically involves the use of ethylene carbonate as both a solvent and reagent, facilitating the cyclization process. The reaction is carried out under mild conditions, making it an eco-friendly and efficient method .
Chemical Reactions Analysis
Types of Reactions: 1-(Oxazinan-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atoms in the ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazinanones and their derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
1-(Oxazinan-2-yl)propan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Oxazinan-2-yl)propan-1-one involves its interaction with various molecular targets and pathways. The compound can activate carbon dioxide and its substrates, facilitating the condensation reactions required for its synthesis. This activation is often catalyzed by metal-organic frameworks, which provide a stable and efficient environment for the reaction .
Comparison with Similar Compounds
1,3-Oxazinan-2-one: A closely related compound with similar structural features and applications.
6-Phenyl-1,3-oxazinan-2-one: Known for its phosphodiesterase IV inhibitor properties and use in treating inflammatory diseases.
1,3-Oxazine: Another heterocyclic compound with significant pharmacological and materials applications.
Uniqueness: 1-(Oxazinan-2-yl)propan-1-one stands out due to its efficient and eco-friendly synthesis methods, as well as its potential for diverse applications in various fields. Its ability to undergo a wide range of chemical reactions and form biologically active derivatives further highlights its uniqueness .
Properties
IUPAC Name |
1-(oxazinan-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-7(9)8-5-3-4-6-10-8/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBHJWLLLBAMAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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